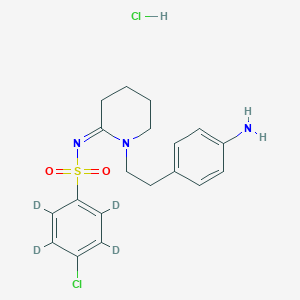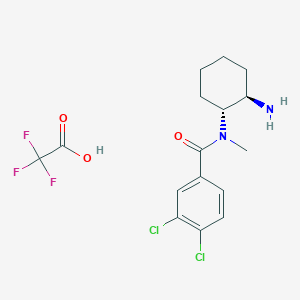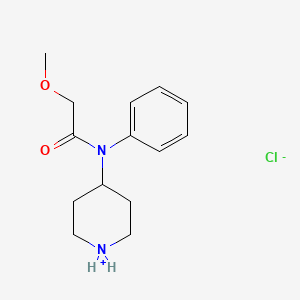
18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin: is a complex chemical compound belonging to the ansamycin family of antibiotics. This compound is structurally similar to geldanamycin, a well-known antibiotic and antitumor agent. The unique structural features of this compound contribute to its distinct biological and chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Fermentation: : The initial step often involves the fermentation of Streptomyces bacteria, which naturally produce geldanamycin.
Chemical Modifications: : Subsequent chemical reactions are employed to modify the structure of geldanamycin to achieve the desired compound. This may involve oxidation, reduction, and demethylation reactions.
Purification: : The final product is purified through various techniques such as chromatography to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves scaling up the fermentation and chemical modification processes. Large-scale bioreactors are used for fermentation, and advanced chemical synthesis techniques are employed to ensure high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : Conversion of certain functional groups to their oxidized forms.
Reduction: : Reduction of specific functional groups to achieve the desired structure.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: : Investigated for its potential antibacterial and antifungal properties.
Medicine: : Studied for its antitumor and anti-inflammatory effects.
Industry: : Employed in the development of new antibiotics and therapeutic agents.
Mechanism of Action
The mechanism by which 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin exerts its effects involves binding to specific molecular targets. It interacts with heat shock proteins, particularly Hsp90, which play a crucial role in protein folding and stability. By inhibiting Hsp90, the compound disrupts the function of various client proteins involved in cell growth and survival, leading to its antitumor and anti-inflammatory effects.
Comparison with Similar Compounds
This compound is compared with other similar compounds, such as:
Geldanamycin: : The parent compound from which it is derived.
17-Demethoxy-18,21-dideoxo-18,21-dihydroxy-geldanamycin: : A closely related analog with slight structural differences.
TAN 420E: : Another derivative with similar biological activity.
The uniqueness of 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15R-methoxy-geldanamycin lies in its specific structural modifications, which enhance its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9-,17-11-/t16-,18-,22-,23-,24+,26+,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-KXYBGFONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)/C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride](/img/structure/B8100841.png)
![N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide](/img/structure/B8100848.png)






![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)



![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)
